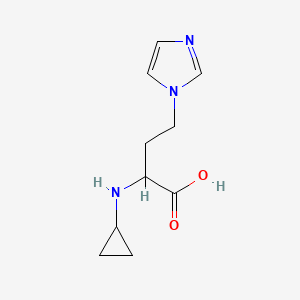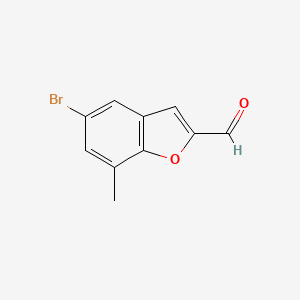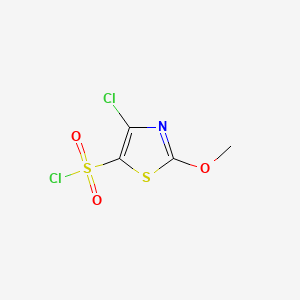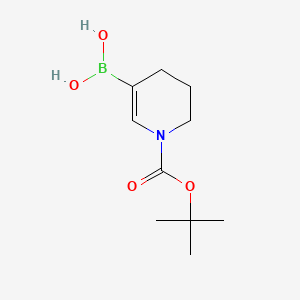![molecular formula C24H33ClN4O9 B13570466 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its multiple ethoxy groups and a piperidinyl-dioxoisoindolyl moiety, making it a versatile molecule in various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride typically involves multiple steps:
Protection of Amino Group: The initial step involves protecting the amino group of the starting material, such as diethylene glycol amine, using a protecting group like Boc (tert-butoxycarbonyl).
Alkylation: The protected amine is then alkylated with an appropriate alkylating agent, such as bromoacetic acid ester, under basic conditions (e.g., sodium hydride).
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Coupling Reaction: The intermediate is then coupled with the piperidinyl-dioxoisoindolyl moiety using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the piperidinyl-dioxoisoindolyl moiety, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Acts as a probe in biochemical assays to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as G protein-coupled receptors (GPCRs). It binds to the cell membrane and interferes with signal transduction pathways, modulating cellular responses. The ethoxy groups enhance its solubility and facilitate its interaction with hydrophilic environments, while the piperidinyl-dioxoisoindolyl moiety provides specificity in binding to target proteins.
相似化合物的比较
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Shares the ethoxy chain but lacks the piperidinyl-dioxoisoindolyl moiety.
2-(2-aminoethoxy)ethanol: A simpler compound with fewer ethoxy groups and no piperidinyl-dioxoisoindolyl moiety.
Uniqueness
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride is unique due to its combination of multiple ethoxy groups and the piperidinyl-dioxoisoindolyl moiety, which confer enhanced solubility, specificity, and versatility in various applications.
属性
分子式 |
C24H33ClN4O9 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC 名称 |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N4O9.ClH/c25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(30)26-16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31;/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31);1H |
InChI 键 |
JCUUSXMLVPOTLO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCOCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


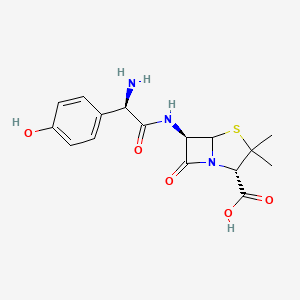


![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
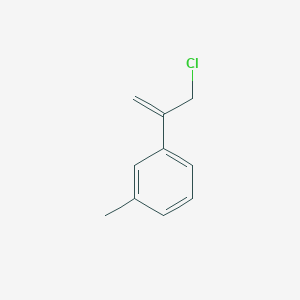
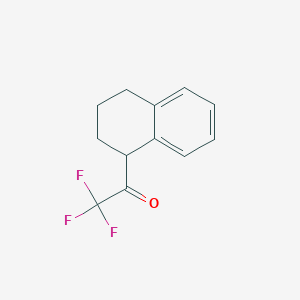
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
